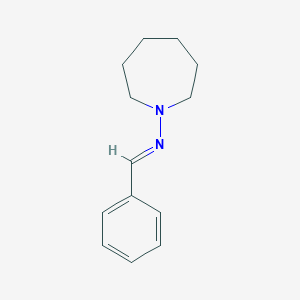

N-(Azepan-1-YL)-1-phenyl-methanimine

説明

The exact mass of the compound N-(Azepan-1-YL)-1-phenyl-methanimine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Azepan-1-YL)-1-phenyl-methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azepan-1-YL)-1-phenyl-methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

16987-41-0 |

|---|---|

分子式 |

C13H18N2 |

分子量 |

202.3 g/mol |

IUPAC名 |

(E)-N-(azepan-1-yl)-1-phenylmethanimine |

InChI |

InChI=1S/C13H18N2/c1-2-7-11-15(10-6-1)14-12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12+ |

InChIキー |

XFZXAVXWXIAIKO-WYMLVPIESA-N |

SMILES |

C1CCCN(CC1)N=CC2=CC=CC=C2 |

異性体SMILES |

C1CCCN(CC1)/N=C/C2=CC=CC=C2 |

正規SMILES |

C1CCCN(CC1)N=CC2=CC=CC=C2 |

同義語 |

N-(azepan-1-yl)-1-phenyl-methanimine |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Characterization of N-(Azepan-1-yl)-1-phenylmethanimine

This technical guide provides a comprehensive overview of the predicted physicochemical properties, and a proposed methodology for the synthesis and characterization of the novel imine, N-(Azepan-1-yl)-1-phenylmethanimine. This document is intended for researchers, scientists, and professionals in drug development who may be interested in this or structurally related compounds. Given the absence of published experimental data for this specific molecule, this guide leverages established principles of organic chemistry and extrapolates from known data of analogous structures to provide a robust framework for its investigation.

Introduction and Structural Elucidation

N-(Azepan-1-yl)-1-phenylmethanimine is a Schiff base formed from the condensation of benzaldehyde and azepan-1-amine (also known as N-aminoazepane). The structure, therefore, combines a phenylmethanimine moiety with a seven-membered saturated heterocyclic azepane ring.

-

IUPAC Name: azepan-1-yl-(phenyl)methanimine[1]

-

Molecular Formula: C₁₃H₁₈N₂

-

Structure: The molecule consists of a phenyl group attached to the carbon of a C=N double bond. The nitrogen of this imine is, in turn, attached to the nitrogen atom of an azepane ring.

The presence of the imine functionality suggests that the compound may exhibit E/Z isomerism about the C=N double bond.[2] The lone pair of electrons on the imine nitrogen atom makes it mildly basic.[2][3]

Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Considerations |

| Molecular Weight | 202.30 g/mol | Calculated from the molecular formula C₁₃H₁₈N₂. |

| XlogP | ~2.5 - 3.5 | This value suggests moderate lipophilicity. |

| Boiling Point | > 300 °C | Estimated based on the molecular weight and structural complexity. High boiling point is expected. |

| Melting Point | Not available | Likely to be a solid at room temperature, but prediction is unreliable without experimental data. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Sparingly soluble in water. | The azepane ring provides some polarity, but the phenyl group and the overall size of the molecule limit aqueous solubility. |

| pKa (of the conjugate acid) | ~5-7 | The imine nitrogen is weakly basic. The exact pKa will be influenced by the electronic effects of the attached groups. |

Synthesis Protocol: A Proposed Route

The most direct and common method for the synthesis of imines is the condensation reaction between a primary amine and an aldehyde or ketone.[6][7][8] In this case, the reaction would involve benzaldehyde and azepan-1-amine.

Reaction Scheme:

Caption: Synthesis of N-(Azepan-1-yl)-1-phenylmethanimine.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Addition of Amine: To the stirred solution of benzaldehyde, add azepan-1-amine (1.0-1.1 equivalents) dropwise at room temperature. Azepan-1-amine can be sourced commercially or synthesized via established methods.[9]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Water Removal: The formation of an imine is a reversible reaction, and the removal of water is often necessary to achieve high yields. This can be accomplished by using a Dean-Stark apparatus if the reaction is run in an appropriate azeotroping solvent like toluene, or by the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and toluene are common solvents for imine synthesis. Toluene allows for the azeotropic removal of water, which is critical for driving the equilibrium towards the product.

-

Catalyst: While many imine formations proceed without a catalyst, a mild acid catalyst (e.g., a catalytic amount of acetic acid) can be used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the reaction.[10]

-

Temperature: Gentle heating increases the reaction rate, but excessive heat should be avoided to prevent potential side reactions or degradation of the product.

Comprehensive Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized N-(Azepan-1-yl)-1-phenylmethanimine. The following workflow outlines the key analytical techniques to be employed.

Caption: A comprehensive workflow for the characterization of N-(Azepan-1-yl)-1-phenylmethanimine.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.8 ppm), a singlet for the imine proton (-CH=N-) around δ 8.0-8.5 ppm, and signals for the methylene protons of the azepane ring.[11][12] The chemical shifts and coupling patterns of the azepane protons will provide information about the ring's conformation.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the imine carbon (C=N) in the range of δ 160-170 ppm.[13] Aromatic carbons will appear in the δ 120-140 ppm region, and the aliphatic carbons of the azepane ring will be observed at higher field (upfield).

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will be crucial for identifying the key functional groups. A characteristic absorption band for the C=N stretching vibration of the imine is expected in the region of 1640-1690 cm⁻¹.[6][14] The absence of a strong C=O stretching band from the starting benzaldehyde (around 1700 cm⁻¹) and the N-H stretching bands from azepan-1-amine would indicate the completion of the reaction.

4.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 202.30 g/mol . Fragmentation patterns can provide further structural information.[15]

4.4. Elemental Analysis

Elemental analysis will determine the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula C₁₃H₁₈N₂.

4.5. Purity Assessment

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity of the final compound. A single sharp peak would indicate a high degree of purity.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the novel compound N-(Azepan-1-yl)-1-phenylmethanimine. While experimental data for this specific molecule is not yet available, the proposed synthetic route and characterization workflow are based on well-established chemical principles and methodologies for analogous compounds. This guide is intended to empower researchers to confidently approach the synthesis and analysis of this and other new chemical entities.

References

- Valle, B. M. S., & Braga, R. M. (2008). Synthesis of a Trihydroxylated Aminoazepane from D-Glucitol by an Intramolecular Aziridine Ring Opening. Synlett, (15), 2324-2326.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Phenylmethanimine and its Trimer, Hydrobenzamide, from Benzaldehyde and Ammonia. BenchChem.

- National Center for Biotechnology Information. (n.d.). 3-(Azepan-1-yl)propan-1-amine. PubChem.

-

BenchChem. (n.d.). Phenylmethanimine (CAS 16118-22-2). BenchChem. Retrieved from

- Wentrup, C., & Reartes, D. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(10), 4834–4847.

- PubChemLite. (n.d.). Azepan-1-amine (C6H14N2). PubChemLite.

- Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

-

ChemScene. (n.d.). 6-(Azepan-1-yl)hexan-1-amine. ChemScene. Retrieved from

- BenchChem. (2025). A Comparative Guide to Phenylmethanimine Synthesis for Researchers. BenchChem.

- Takeda, T., et al. (2018). Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. ChemistrySelect, 3(29), 8449-8453.

- Eberlin, M. N., et al. (1998). Deamination of protonated amines to yield protonated imines. Journal of the American Society for Mass Spectrometry, 9(3), 236-245.

- U.S. Environmental Protection Agency. (2023, November 1). 1H-Azepin-1-amine, hexahydro- - Substance Details. SRS.

- Mayr, H., & Ofial, A. R. (2000). NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. The Journal of Organic Chemistry, 65(18), 5830–5833.

- Röhr, C., et al. (2025, October 22). Photochemical Generation and Characterization of Alanine Imine: A Key Intermediate in Prebiotic Amino Acid Formation.

- Al-Masoudi, N. A., et al. (2018). The 1 H-NMR Spectra of imine compounds DMSO.

- Al-Masoudi, N. A., et al. (2018). The FT-IR of synthesized imine compounds.

- Kadyrov, R., & Tok, O. L. (2007). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis, (13), 2043-2045.

- National Center for Biotechnology Information. (n.d.). 1-Aminohomopiperidine. PubChem.

- Li, Y., et al. (2012, April 30). Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements. Journal of Mass Spectrometry, 47(4), 485-493.

- Boyd, D. R., et al. (1991). Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2, (11), 1715-1721.

- Al-Masoudi, N. A., et al. (2018). The 1 H-NMR spectra of some synthesized imine compounds.

- Valle, M., & Braga, R. (2008). Synthesis of a Trihydroxylated Aminoazepane From D-Glucitol by an Intramolecular Aziridine Ring Opening. Amanote Research.

- Evans, G. E., & Hoffman, T. (1950). Infrared Spectrum and Structure of Ethylene Imine. Proceedings of the Iowa Academy of Science, 57(1), 235-239.

- Fathi, A., & Al-Jawaheri, Y. (2022).

- Kısakürek, D., & Asan, A. (2017). Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation. Designed Monomers and Polymers, 20(1), 478-491.

- Chemistry Steps. (2025, July 5).

- Ouchakour, L., et al. (2021). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27.

- ChemSynthesis. (2025, May 20). N-(oxolan-2-yl)-1-phenylmethanimine.

- LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts.

- Avery, M. J., & Junk, G. A. (1985, March 31). Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines. OSTI.GOV.

- Petryk, M., et al. (2022, June 25). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 27(13), 4065.

- Wikipedia. (n.d.). Imine.

- Organic Chemistry Portal. (n.d.).

- Wudarska, S., et al. (2020). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications.

- ChemSynthesis. (2025, May 20). N-benzyl-1-phenylmethanimine oxide.

- Li, S., et al. (2020, January 31). n → π* interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media. Chemical Science, 11(4), 1034-1041.

- de Meijere, A., et al. (n.d.). Product Class 7: Imines. Science of Synthesis.

- Alker, A., et al. (2025, August 10). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.

- LibreTexts. (2025, February 24). 19.

- Mansouri, K., & Williams, A. J. (2018). The Prediction of Physicochemical Properties.

- Bergazin, T. D. (2020, February 27). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org.

- Mkrtchyan, S., et al. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)

- Al-jeboori, M. J., & Mohammed, A. A. (2025, August 6). Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study.

- Al-Rafidain Journal of Medical Sciences. (2024, June 28).

- Wróbel, M., et al. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2029.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Imine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]

- 8. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 9. 1-Aminohomopiperidine | C6H14N2 | CID 22198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Solubility profile of N-(Azepan-1-YL)-1-phenyl-methanimine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-(Azepan-1-YL)-1-phenyl-methanimine in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Chemical Entities

In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a novel molecule from conception to application is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone property, profoundly influencing a compound's bioavailability, formulation, and overall viability as a drug candidate or chemical reagent.[1][2] This guide is dedicated to elucidating the solubility profile of N-(Azepan-1-YL)-1-phenyl-methanimine, a compound of interest for its unique structural motifs. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines the theoretical underpinnings, predictive methodologies, and robust experimental protocols necessary to thoroughly characterize its solubility in a range of organic solvents. As a Senior Application Scientist, the aim is to not only provide procedural steps but to instill a deep understanding of the causality behind these experimental choices, ensuring a scientifically rigorous approach.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The principle of "like dissolves like" is the foundational concept in solubility science, suggesting that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.[3][4] To anticipate the solubility of N-(Azepan-1-YL)-1-phenyl-methanimine, we must first dissect its molecular architecture.

The molecule comprises three key structural components:

-

A Phenyl Group: This large, non-polar aromatic ring contributes to van der Waals forces and will favor solubility in non-polar or moderately polar solvents.

-

An Azepane Ring: A seven-membered saturated heterocyclic amine, the azepane moiety introduces a degree of polarity and the potential for hydrogen bonding via the nitrogen atom's lone pair of electrons.

-

A Methanimine Linkage (C=N): The imine group is polar and can act as a hydrogen bond acceptor. However, imines can be susceptible to hydrolysis in acidic aqueous environments, a factor to consider in certain applications.[5][6][7]

The overall polarity of N-(Azepan-1-YL)-1-phenyl-methanimine is a balance between its non-polar phenyl group and the more polar azepane and imine functionalities.[8] This suggests that the compound will likely exhibit limited solubility in highly polar protic solvents like water but will be more soluble in a range of organic solvents of intermediate polarity.

A Quantitative Leap: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more refined, quantitative framework.[9][10] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11] A solute will dissolve in a solvent if their HSP values are similar, a concept quantified by the "HSP distance" between them.[12] While the experimental determination of a new compound's HSP is a specialized process, computational methods can provide valuable estimates.[13]

Experimental Determination of the Solubility Profile: Protocols and Workflows

A thorough understanding of a compound's solubility requires empirical evidence. The following are detailed protocols for determining the solubility of N-(Azepan-1-YL)-1-phenyl-methanimine in various organic solvents.

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is a highly reliable technique for determining thermodynamic solubility.[14][15]

Protocol:

-

Preparation: Add an excess amount of solid N-(Azepan-1-YL)-1-phenyl-methanimine to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[16][17]

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening: 96-Well Plate Method

For rapid screening of solubility in a larger number of solvents, a miniaturized 96-well plate method is efficient.[18]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-(Azepan-1-YL)-1-phenyl-methanimine in a highly soluble solvent, such as Dimethyl Sulfoxide (DMSO).

-

Dispensing: In a 96-well filter plate, dispense the organic solvents to be tested.

-

Addition of Solute: Add a small, known volume of the DMSO stock solution to each well.

-

Equilibration: Seal the plate and shake for 1.5-2 hours at a controlled temperature.

-

Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge or use a vacuum manifold to filter the solutions, removing any precipitate.

-

Analysis: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the compound's λmax using a plate reader.[18]

-

Quantification: Determine the concentration based on a pre-established calibration curve.

Caption: High-Throughput 96-Well Plate Solubility Assay Workflow.

A Classic Approach: Gravimetric Method

The gravimetric method is a straightforward and accurate technique that relies on the precise measurement of mass.[19][20][21]

Protocol:

-

Saturation: Prepare a saturated solution of N-(Azepan-1-YL)-1-phenyl-methanimine in a chosen solvent at a specific temperature, ensuring some undissolved solid remains.[2]

-

Filtration and Weighing: Filter the saturated solution to remove the excess solid. Accurately weigh a specific volume of the clear filtrate in a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the filtrate at a controlled temperature (e.g., in a drying oven) until a constant weight of the dried solute is achieved.[2][19]

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass (or volume) of the solvent.[2]

Predicted Solubility Profile of N-(Azepan-1-YL)-1-phenyl-methanimine

The following table presents a predicted solubility profile based on the structural analysis and general principles of solubility. These are estimations and should be confirmed experimentally. Solvents are broadly categorized by their polarity.[22][23]

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Low | The molecule possesses significant polarity from the azepane and imine groups, making it incompatible with highly non-polar solvents.[8] |

| Toluene | Moderate | The phenyl group of the solute can interact favorably with the aromatic ring of toluene, but the polar moieties limit high solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM has an intermediate polarity and can solvate both the polar and non-polar parts of the molecule effectively. |

| Tetrahydrofuran (THF) | High | THF is a good solvent for many organic compounds with mixed polarity due to its ether oxygen which can act as a hydrogen bond acceptor.[5] | |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the imine and azepane groups.[5] | |

| Dimethylformamide (DMF) | Very High | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[24] | |

| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving many compounds with diverse functional groups.[24] | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can hydrogen bond with the nitrogen atoms of the solute, but the non-polar phenyl group may limit solubility compared to more aprotic solvents.[8] |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may be more favorable for the non-polar part of the solute.[8] | |

| Water | Very Low | The large non-polar phenyl group and the overall size of the molecule are expected to make it poorly soluble in water, despite the presence of polar groups. |

Concluding Remarks for the Practicing Scientist

The solubility of N-(Azepan-1-YL)-1-phenyl-methanimine in organic solvents is a critical parameter that will dictate its handling, purification, and application. This guide provides a robust framework for both predicting and experimentally determining this profile. A systematic approach, starting with a broad screening across solvents of varying polarities, followed by precise measurements using the shake-flask method in key solvents, is recommended. The interplay of the non-polar phenyl ring and the polar azepane and imine functionalities suggests that polar aprotic solvents are likely to be the most effective. Ultimately, the empirical data generated through these protocols will provide the definitive answers required to advance the research and development of this promising compound.

References

-

Hansen Solubility Parameters. [Link]

-

Hansen solubility parameter - Wikipedia. [Link]

-

Predicting Solubility | Rowan. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

Comparison of the polarity of organic solvents. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. [Link]

-

Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. [Link]

-

HSP Basics - Hansen Solubility Parameters. [Link]

-

Determination of solubility by gravimetric method: A brief review. [Link]

-

Polarity of Solvents. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. [Link]

-

Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC. [Link]

-

How do you distinguish the polarity of organic solvent? - ResearchGate. [Link]

-

Probing the Solubility of Imine-Based Covalent Adaptable Networks - ACS Publications. [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega. [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed. [Link]

-

Solvents and Polarity - University of Rochester. [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]

-

Solubility - Chemistry Online @ UTSC. [Link]

-

solubility experimental methods.pptx. [Link]

-

Solubility of Organic Compounds. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. [Link]

-

Solubility of Organic Compounds - Chemistry Steps. [Link]

-

Solubility of organic compounds (video) - Khan Academy. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

8: Gravimetric Methods - Chemistry LibreTexts. [Link]

-

What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?. [Link]

-

Question on imines. Naming and solubility. : r/chemhelp - Reddit. [Link]

-

Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed. [Link]

-

Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. [Link]

-

Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests - PubMed. [Link]

-

(PDF) Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine - ResearchGate. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]

-

AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. [Link]

-

Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling - ResearchGate. [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI. [Link]

-

n-(5-(4-nitrophenyl)- 1, 3, 4-thiadiazol - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khan Academy [khanacademy.org]

- 5. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 12. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. raytor.com [raytor.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. msesupplies.com [msesupplies.com]

- 22. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Technical Whitepaper: Synthesis and Mechanistic Pathways of N-(Azepan-1-yl)-1-phenyl-methanimine

Executive Summary

This technical guide details the synthesis and characterization of N-(Azepan-1-yl)-1-phenyl-methanimine (also known as N-(hexamethyleneimino)benzaldimine). This molecule represents a specialized hydrazone class where the hydrazine moiety is incorporated into a seven-membered azepane ring.

Such compounds are critical intermediates in the development of anticonvulsant agents and serve as sterically demanding Lewis base ligands in transition metal catalysis. The synthesis requires a two-phase approach: the generation of the unstable precursor 1-aminoazepane followed by a condensation with benzaldehyde. This guide prioritizes high-purity laboratory-scale production.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

| Property | Description |

| IUPAC Name | N-(Azepan-1-yl)-1-phenyl-methanimine |

| Common Name | Benzaldehyde azepan-1-ylhydrazone |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| Core Moiety | Azepane (Hexamethyleneimine) fused to a Benzylidene hydrazone |

| Key Functional Group | Azomethine (-N-N=CH-) |

Structural Visualization

The molecule consists of a hydrophobic seven-membered azepane ring attached via an N-N single bond to an imine nitrogen, which is double-bonded to a benzyl carbon. This structure imparts significant hydrolytic stability compared to acyclic hydrazones due to the steric bulk of the azepane ring.

Synthesis Pathway 1: Precursor Production (1-Aminoazepane)

The primary challenge in this synthesis is that 1-aminoazepane is not a standard shelf reagent in many laboratories and degrades upon prolonged storage. It must be synthesized de novo from azepane.

Phase A: N-Nitrosation of Azepane

Reaction: Azepane + HNO₂ → N-Nitrosoazepane + H₂O

Protocol:

-

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with Azepane (9.9 g, 100 mmol) and 40 mL of 4N HCl . Cool to 0–5°C in an ice bath.

-

Addition: Dropwise add a solution of Sodium Nitrite (7.6 g, 110 mmol) in 25 mL water over 30 minutes. Maintain internal temperature <10°C to prevent decomposition.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. A yellow oil (N-nitrosoazepane) will separate.

-

Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Yield Expectation: ~90-95% (Yellow oil).

-

Safety: N-nitroso compounds are potential carcinogens. Handle with extreme caution in a fume hood.

-

Phase B: Reduction to 1-Aminoazepane

Reaction: N-Nitrosoazepane + [H] → 1-Aminoazepane

Method Choice:

-

Method A (High Purity): Lithium Aluminum Hydride (LiAlH₄) in THF.

-

Method B (Scalable): Zinc dust in Acetic Acid.

Recommended Protocol (Method A):

-

Setup: Flame-dry a 1 L RBF under Argon. Add LiAlH₄ (7.6 g, 200 mmol) and 200 mL anhydrous THF. Cool to 0°C.

-

Addition: Dissolve the N-nitrosoazepane (from Phase A) in 50 mL anhydrous THF. Add dropwise to the LiAlH₄ slurry.

-

Reflux: Warm to RT, then reflux for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

7.6 mL Water

-

7.6 mL 15% NaOH

-

22.8 mL Water

-

-

Isolation: Filter the white granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate. Distill under reduced pressure (approx. 70-75°C at 15 mmHg) to obtain pure 1-aminoazepane.

-

Appearance: Colorless liquid.

-

Synthesis Pathway 2: Hydrazone Condensation (Main Reaction)

This step involves the condensation of the hydrazine nucleophile with the carbonyl electrophile.

Reaction Scheme

Reactants: 1-Aminoazepane (1.0 eq) + Benzaldehyde (1.0 eq) Catalyst: Glacial Acetic Acid (0.05 eq) Solvent: Absolute Ethanol

Detailed Protocol

-

Preparation: In a 250 mL RBF equipped with a reflux condenser, dissolve Benzaldehyde (10.6 g, 100 mmol) in 50 mL Absolute Ethanol .

-

Nucleophile Addition: Add 1-Aminoazepane (11.4 g, 100 mmol) in one portion.

-

Catalysis: Add 3-5 drops of Glacial Acetic Acid .

-

Reaction: Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot should disappear.[1]

-

Crystallization:

-

Remove solvent in vacuo until volume is reduced by 80%.

-

Cool the residue to 0°C. If oil separates, add a seed crystal or scratch the glass.

-

If the product remains oily (common with azepanes), recrystallize from Ethanol/Water (9:1) or trituraten with cold Hexane .

-

-

Yield: Expected 80–85%.

Mechanistic Analysis

The formation of the hydrazone proceeds via a classic nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The primary amino group of 1-aminoazepane (the more nucleophilic nitrogen due to the alpha-effect) attacks the carbonyl carbon of benzaldehyde.

-

Proton Transfer: A tetrahedral carbinolamine intermediate is formed.

-

Dehydration: Acid-catalyzed elimination of water generates the C=N double bond.

Mechanistic Visualization (Graphviz)

Caption: Step-wise mechanistic flow from nucleophilic attack to imine formation.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Expected Analytical Data

| Technique | Parameter | Expected Signal | Assignment |

| ¹H NMR | δ 7.50 - 8.20 ppm | Singlet (1H) | N=CH (Imine proton) - Diagnostic |

| ¹H NMR | δ 3.00 - 3.40 ppm | Multiplet (4H) | N-CH₂ (Azepane α-protons) |

| ¹H NMR | δ 1.50 - 1.90 ppm | Multiplet (8H) | C-CH₂ (Azepane β/γ-protons) |

| ¹H NMR | δ 7.20 - 7.50 ppm | Multiplet (5H) | Ar-H (Phenyl ring) |

| IR | 1590 - 1620 cm⁻¹ | Strong Band | C=N Stretch (Hydrazone) |

| MS (ESI) | [M+H]⁺ | 203.3 m/z | Protonated Molecular Ion |

Troubleshooting

-

Impurity: If NMR shows a doublet near 9-10 ppm, unreacted benzaldehyde is present. Recrystallize from Ethanol.[2]

-

Oiling Out: Azepane derivatives often form oils. Trituration with cold pentane or diethyl ether is effective for inducing crystallization.

Workflow Diagram

Caption: End-to-end synthetic workflow from raw azepane to final hydrazone product.

References

-

Preparation of N-Amino Heterocycles: Dickman, D. A., et al. "Reduction of N-Nitroso Compounds to N-Amino Compounds." Organic Syntheses, Coll.[3] Vol. 7, p. 530 (1990). Link

-

General Hydrazone Synthesis: "Reaction of Benzaldehyde with Amines/Hydrazines." Organic Chemistry Portal. Link

-

Azepane Ring Expansion Chemistry: Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771–779 (2024). Link

-

Biological Activity of Hydrazones: "Biological Activities of Hydrazone Derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, Vol 3, Suppl 2, 2011. Link

Sources

A Technical Guide to the Theoretical Determination of N-(Azepan-1-YL)-1-phenyl-methanimine Geometry using Density Functional Theory

Abstract: This guide provides a comprehensive, in-depth protocol for determining the optimized molecular geometry of N-(Azepan-1-YL)-1-phenyl-methanimine, a Schiff base of interest, using theoretical calculations based on Density Functional Theory (DFT). It is intended for researchers, computational chemists, and drug development professionals. The document outlines the theoretical underpinnings of the chosen computational strategy, a detailed step-by-step workflow for geometry optimization and validation, and a template for data presentation. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

N-(Azepan-1-YL)-1-phenyl-methanimine is a Schiff base, a class of organic compounds characterized by the carbon-nitrogen double bond in a methanimine (-C=N-) functional group. The molecule incorporates a seven-membered azepane ring and a phenyl group, suggesting a complex conformational landscape. The three-dimensional structure of such molecules is paramount as it dictates their physicochemical properties, reactivity, and potential biological activity. Understanding the stable geometric conformations is a critical first step in molecular modeling, docking studies, and rational drug design.

Theoretical chemistry provides a powerful, non-experimental route to determine molecular geometries with high accuracy.[1] Among the available quantum chemical methods, Density Functional Theory (DFT) offers an exceptional balance between computational cost and accuracy, making it a standard tool for studying organic molecules.[2][3] This guide details a robust protocol for the in silico determination of the ground-state geometry of N-(Azepan-1-YL)-1-phenyl-methanimine.

Theoretical Foundation: The DFT Approach

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. For geometry optimization, DFT is employed to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.[4][5]

The accuracy of a DFT calculation is critically dependent on two main components:

-

The Exchange-Correlation (XC) Functional: This is an approximation of the complex many-body exchange and correlation interactions. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its good compromise between computational cost and accuracy for a wide range of organic systems, making it a standard method in computational organic chemistry.[2][6][7]

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. We will use the 6-311++G(d,p) Pople-style basis set.[8] The choice is justified as follows:

-

6-311G : This indicates a triple-zeta valence basis set, providing high flexibility for valence electrons which are crucial for chemical bonding.[8]

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing lone pairs and non-covalent interactions, which are present in the target molecule.[9]

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron density, which is critical for correctly modeling the shape of molecules and the nature of chemical bonds.[9][10]

-

Computational Protocol: From Structure to Validated Geometry

This section provides a detailed, step-by-step methodology for the geometry optimization of N-(Azepan-1-YL)-1-phenyl-methanimine. The workflow is designed to be self-validating, ensuring the final structure represents a true energy minimum.

Step 1: Initial Molecular Structure Generation

Before any calculation can be performed, an initial 3D structure of the molecule is required. This "guess" structure does not need to be perfect, as the optimization algorithm will refine it.

Protocol:

-

Obtain the 2D structure or SMILES string for N-(Azepan-1-YL)-1-phenyl-methanimine. The canonical SMILES string is C1CCN(CC1)N=CC2=CC=CC=C2.

-

Use a molecular editor and visualization software (e.g., Avogadro, GaussView, ChemDraw) to build the 3D structure from the SMILES string.

-

Perform an initial, rapid geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94 or UFF) within the software. This provides a reasonable starting point for the more computationally intensive DFT calculation.

-

Save the coordinates in a standard format, such as a .xyz or .mol file.

Step 2: DFT Geometry Optimization

This is the core computational step where the energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Software: Select a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Creation: Prepare a text-based input file. The key components of this file are:

-

Route Section (Calculation Keywords): This specifies the type of calculation. For our purpose, it should be: #p B3LYP/6-311++G(d,p) Opt Freq

-

#p: Enables enhanced printing options.

-

B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

-

Opt: This keyword requests a geometry optimization.

-

Freq: This keyword requests a frequency calculation to be performed after the optimization converges. This is crucial for validation.

-

-

Charge and Multiplicity: For the neutral, closed-shell N-(Azepan-1-YL)-1-phenyl-methanimine molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).

-

Molecular Coordinates: Paste the atomic coordinates from the .xyz file generated in Step 1.

-

-

Execution: Submit the input file to the quantum chemistry software for calculation. This process is iterative and may take time depending on the available computational resources. The software will systematically adjust bond lengths, angles, and dihedrals to find the lowest energy structure.

Step 3: Validation via Frequency Analysis

A successful Opt calculation finds a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to distinguish between these possibilities.

Protocol:

-

Analysis of Output: Once the calculation is complete, inspect the output file for the results of the frequency calculation.

-

Verification of Minima: A true energy minimum, corresponding to a stable molecular geometry, will have zero imaginary frequencies . Imaginary frequencies are typically listed as negative values in the output.

-

Troubleshooting: If one or more imaginary frequencies are present, the optimized structure is a transition state, not a minimum. This often happens with flexible molecules like this one. The vibrational mode corresponding to the imaginary frequency indicates the path toward a lower-energy structure. One must then modify the geometry along this mode and re-run the optimization.

Computational Workflow Diagram

The entire process can be visualized as follows:

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ORCA Input Library - Geometry optimizations [sites.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 10. gaussian.com [gaussian.com]

Methodological & Application

Catalytic applications of N-(Azepan-1-YL)-1-phenyl-methanimine in organic synthesis

Technical Guide: N-(Azepan-1-YL)-1-phenyl-methanimine

A Comprehensive Analysis of Synthesis and Potential Catalytic Applications in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of N-(Azepan-1-YL)-1-phenyl-methanimine, a unique hydrazone derivative incorporating a seven-membered azepane ring. A comprehensive review of the current scientific literature reveals no documented catalytic applications for this specific molecule. However, its structural motifs—a reactive hydrazone moiety and a sterically significant, electron-donating azepane group—suggest significant, untapped potential in catalysis. This document first presents a well-founded, hypothetical protocol for the synthesis of the title compound, based on established organic chemistry principles. Subsequently, it delves into a series of detailed application notes outlining potential, yet unexplored, catalytic uses in key organic transformations. These hypothesized applications are grounded in the known reactivity of related hydrazone and N-amino cyclic amine systems, providing a roadmap for future research in this promising area.

Introduction: Unveiling a Molecule of Latent Potential

N-(Azepan-1-YL)-1-phenyl-methanimine is a fascinating, yet under-explored, molecule at the intersection of hydrazone chemistry and saturated heterocycles. While the azepane core is a recognized structural motif in various bioactive compounds, its role in catalysis is less defined.[1][2] Hydrazones, on the other hand, are a versatile class of compounds with applications ranging from intermediates in classic reactions like the Wolff-Kishner reduction to serving as ligands in transition-metal catalysis.[3]

This guide addresses the current void in the literature regarding the catalytic applications of N-(Azepan-1-YL)-1-phenyl-methanimine. By first establishing a reliable synthetic route, we can then logically extrapolate its potential utility in several catalytic domains. The subsequent application notes are intended to serve as a foundational resource for researchers seeking to pioneer new catalytic methodologies.

Synthesis of N-(Azepan-1-YL)-1-phenyl-methanimine: A Proposed Protocol

The synthesis of the title compound can be logically approached in a two-step sequence starting from the commercially available azepane. The procedure involves the formation of N-aminoazepane, followed by condensation with benzaldehyde.

Step 1: Synthesis of N-Aminoazepane

The introduction of an amino group at the nitrogen of the azepane ring is a crucial first step. This is typically achieved through nitrosation followed by reduction.

Protocol:

-

Nitrosation: To a solution of azepane (1.0 eq.) in an aqueous acidic medium (e.g., 2M HCl), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise. The reaction mixture is stirred at this temperature for 2-3 hours, monitoring the formation of the N-nitrosoazepane.

-

Extraction: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Reduction: The solvent is removed under reduced pressure to yield the crude N-nitrosoazepane. This intermediate is then dissolved in a suitable solvent (e.g., diethyl ether) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in diethyl ether at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solids are filtered off, and the filtrate is dried and concentrated to yield N-aminoazepane, which can be purified by distillation under reduced pressure.

Step 2: Condensation with Benzaldehyde

The final step is a classic condensation reaction to form the methanimine (hydrazone) linkage.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of N-aminoazepane (1.0 eq.) and benzaldehyde (1.05 eq.) in toluene is prepared. A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

-

Azeotropic Removal of Water: The reaction mixture is heated to reflux, and the water formed during the condensation is removed azeotropically. The reaction progress is monitored by TLC.

-

Isolation and Purification: Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude N-(Azepan-1-YL)-1-phenyl-methanimine can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed synthetic workflow for N-(Azepan-1-YL)-1-phenyl-methanimine.

Application Notes: Potential Catalytic Roles in Organic Synthesis

While no specific catalytic applications have been reported, the molecular architecture of N-(Azepan-1-YL)-1-phenyl-methanimine suggests its potential utility in several areas of catalysis.

As a Chiral Ligand in Asymmetric Metal Catalysis

The azepane nitrogen and the imine nitrogen of the hydrazone moiety present two potential coordination sites for metal ions. The bulky, non-planar azepane ring can create a chiral pocket around a metal center, which could be exploited in asymmetric catalysis.

Hypothetical Application: Asymmetric Aldol Reaction

A chiral complex formed in situ from N-(Azepan-1-YL)-1-phenyl-methanimine and a Lewis acidic metal like Zn(II) or Cu(II) could potentially catalyze the asymmetric aldol reaction between an aldehyde and a ketone.

Proposed Catalytic Cycle:

-

Complex Formation: The catalyst precursor, N-(Azepan-1-YL)-1-phenyl-methanimine, coordinates to a metal center (e.g., Zn²⁺).

-

Enolate Formation: The metal complex acts as a Lewis acid, activating the ketone for deprotonation by a mild base to form a chiral enolate.

-

Aldol Addition: The aldehyde coordinates to the metal center, and the chiral enolate attacks the aldehyde from a specific face, dictated by the steric environment of the ligand.

-

Product Release: The aldol product is released, and the catalyst is regenerated.

Caption: Hypothetical catalytic cycle for an asymmetric aldol reaction.

As a Pro-Organocatalyst in Enamine Catalysis

The hydrazone functionality can be considered a protected form of a secondary amine. Upon in situ hydrolysis or under specific reaction conditions, N-aminoazepane could be released, which could then participate in enamine catalysis, a powerful tool in asymmetric synthesis.

Hypothetical Application: Asymmetric Michael Addition

N-(Azepan-1-YL)-1-phenyl-methanimine could serve as a precursor to the catalytically active N-aminoazepane, which would then catalyze the Michael addition of an aldehyde to a nitro-olefin.

Experimental Protocol Outline:

-

Catalyst Activation (Hypothetical): In a reaction vessel, dissolve N-(Azepan-1-YL)-1-phenyl-methanimine (10 mol%) in a suitable solvent (e.g., DMSO). A protic co-solvent or a mild acidic additive might be required to facilitate the in situ release of N-aminoazepane.

-

Reaction Mixture: To this solution, add the aldehyde (1.2 eq.) and the nitro-olefin (1.0 eq.).

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up and Analysis: Upon completion, the reaction would be quenched, and the product isolated by column chromatography. The enantiomeric excess would be determined by chiral HPLC.

As a Directing Group in C-H Activation

The nitrogen atoms in the molecule could act as directing groups in transition-metal-catalyzed C-H activation reactions, enabling functionalization at otherwise unreactive positions on the phenyl ring or the azepane moiety.

Table 1: Potential C-H Activation Reactions

| Metal Catalyst | Target C-H Bond | Potential Product |

| Palladium(II) | Ortho C-H of the phenyl ring | Ortho-arylated or -alkenylated derivative |

| Rhodium(III) | C-H bonds of the azepane ring | Functionalized azepane scaffold |

| Ruthenium(II) | Meta C-H of the phenyl ring (with suitable directing group) | Meta-functionalized derivative |

Conclusion and Future Outlook

N-(Azepan-1-YL)-1-phenyl-methanimine represents a molecule with considerable, yet unexplored, potential in the field of catalysis. While current literature lacks direct applications, its structural features provide a strong foundation for future research. The synthetic protocol and hypothetical applications outlined in this guide are intended to stimulate further investigation into this promising compound. Future work should focus on the synthesis and characterization of this molecule, followed by a systematic evaluation of its catalytic activity in the proposed transformations. Such studies could unlock new and efficient catalytic methodologies for organic synthesis.

References

- Valle, B. M. S., & Braga, R. M. (2008). Synthesis of a Trihydroxylated Aminoazepane from D-Glucitol by an Intramolecular Aziridine Ring Opening. Synlett, 2008(x), A–C.

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)

-

The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

- Isloor, A. M., et al. (2009). NOTE Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. Asian Journal of Chemistry, 21(5), 4118-4122.

- Google Patents. (n.d.). WO2009035570A2 - Aromatic imine compounds for use as sulfide scavengers.

- Saxena, G., et al. (2008). Synthesis, Characterization and Study of Potential Reactions of Tertiary Amino Aldehydes. Oriental Journal of Chemistry, 24(1).

-

DEA. (n.d.). Synthesis of new oxazepanes from glucoside derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of benzaldehyde with 2-aminobenzamide. Retrieved from [Link]

- van der Walt, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(31), 22171-22180.

- Zhang, J., & Toste, F. D. (2009). Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation.

-

ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

Sources

Procedure for Schiff base formation using azepan-1-amine and benzaldehyde

Application Note: AN-SYN-2025-AZP Synthesis of N-Benzylideneazepan-1-amine via Acid-Catalyzed Condensation

Executive Summary

This application note details the protocol for synthesizing N-benzylideneazepan-1-amine (a hydrazone derivative) from azepan-1-amine and benzaldehyde. While often colloquially referred to as a "Schiff base," the product is chemically a hydrazone due to the N-N linkage. This distinction is critical for understanding the reaction kinetics; the adjacent nitrogen atom confers the

Target Audience: Medicinal Chemists, Process Development Scientists. Application: Synthesis of privileged azepane scaffolds for anticonvulsant and anti-inflammatory drug discovery.

Reaction Mechanism & Chemical Logic

The -Effect Advantage

Unlike a standard Schiff base formation (e.g., aniline + benzaldehyde), this reaction utilizes a hydrazine derivative.[1] The lone pair on the endocyclic nitrogen of the azepane ring raises the energy of the exocyclic amino group's HOMO, making azepan-1-amine a "super-nucleophile." Consequently, this reaction proceeds rapidly under milder conditions than typical imine formations.

Mechanistic Pathway

The reaction follows a reversible addition-elimination pathway:

-

Nucleophilic Attack: The terminal amine attacks the carbonyl carbon of benzaldehyde.

-

Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.[2]

-

Acid Catalysis: Protonation of the hydroxyl group converts it into a good leaving group (

).[2][3][4] -

Elimination: The lone pair from the nitrogen pushes off the water molecule, forming the C=N double bond.

Visualizing the Pathway:

Figure 1: Mechanistic pathway for hydrazone formation highlighting the critical dehydration step.

Experimental Protocol

Reagents & Stoichiometry

Note: The reaction is equimolar. However, a slight excess of the aldehyde is often preferred as unreacted benzaldehyde is easier to remove (via bisulfite wash) than the amine.

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Azepan-1-amine | 114.19 | 1.0 | Nucleophile |

| Benzaldehyde | 106.12 | 1.05 | Electrophile |

| Ethanol (Abs.) | - | Solvent | Medium (Green) |

| Glacial Acetic Acid | 60.05 | 0.1 (Cat.) | Catalyst |

| Magnesium Sulfate | 120.37 | - | Desiccant |

Step-by-Step Methodology

Method A: Ethanol Reflux (Standard Protocol) Best for high-purity synthesis where "Green Chemistry" principles are prioritized.

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol of azepan-1-amine in 20 mL of absolute ethanol.

-

Activation: Add 2-3 drops of glacial acetic acid . Stir for 5 minutes at room temperature (RT) to activate the carbonyl acceptor in the next step.

-

Addition: Add 10.5 mmol of benzaldehyde dropwise over 5 minutes. Observation: The solution may warm slightly (exothermic) and change color (pale yellow) immediately.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 3-4 hours .-

Self-Validation: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1). The aldehyde spot (

) should disappear/diminish, replaced by a new, lower polarity product spot.

-

-

Workup:

-

Cool the reaction mixture to

in an ice bath. -

If crystals form: Filter and wash with cold ethanol.

-

If oil forms (common with azepanes): Evaporate solvent under reduced pressure (Rotavap). Dissolve residue in dichloromethane (DCM), wash with saturated

(to remove acid) and water. Dry over

-

-

Purification: Recrystallize from hot Ethanol/Water (9:1) or Hexane.

Method B: Dean-Stark Dehydration (For Scale-Up) Use this if Method A yields incomplete conversion due to water equilibrium.

-

Replace Ethanol with Toluene .

-

Use a Dean-Stark trap to continuously remove the azeotropic water generated during the reaction.

-

Reflux until no more water collects in the trap (approx. 4-6 hours).

Characterization & Quality Control

To validate the structure, specific spectroscopic signatures must be identified.

| Technique | Parameter | Expected Signal | Interpretation |

| 1H NMR | Chemical Shift | N=CH (Azomethine proton). Distinctive singlet. | |

| 1H NMR | Chemical Shift | Azepane ring protons (C3-C6 methylene). | |

| 1H NMR | Chemical Shift | Azepane ring protons adjacent to N (C2, C7). | |

| FT-IR | Wavenumber | C=N Stretch . Strong intensity. | |

| HRMS | m/z | Confirm molecular weight (approx. 203.15 Da). |

Workflow Visualization

Figure 2: Operational workflow with decision nodes for workup variations.

Troubleshooting & Critical Parameters

-

"Oiling Out": Hydrazones of medium-ring heterocycles (like azepane) often form viscous oils rather than crystals due to conformational flexibility.

-

Solution: Induce crystallization by scratching the glass sidewall or adding a seed crystal. Alternatively, switch to a solvent system of Hexane/Ethyl Acetate for recrystallization.

-

-

Hydrolysis: The C=N bond is susceptible to hydrolysis in the presence of water and acid.

-

Prevention: Ensure the final product is stored in a desiccator. Do not leave the reaction in the acidic medium for prolonged periods after cooling; neutralize promptly if extracting.

-

-

Color Change: A shift from pale yellow to deep orange/brown indicates oxidation of the amine or aldehyde.

-

Prevention: Use freshly distilled benzaldehyde and conduct the reaction under a nitrogen atmosphere if high purity is required.

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic addition to the carbonyl group).

-

Childers, W. E., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of Medicinal Chemistry.

-

BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Schiff Base Compounds.

-

KPU Pressbooks. (2025). Addition of Amines and Amine Derivatives to Aldehydes and Ketones.

Sources

- 1. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hydrazone Formation [quimicaorganica.org]

- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

Application Note: Synthesis and Coordination Protocols for N-(Azepan-1-yl)-1-phenyl-methanimine Ligands

Introduction & Ligand Profile

N-(Azepan-1-yl)-1-phenyl-methanimine (also known as N-benzylideneazepan-1-amine) represents a specialized class of Schiff base ligands derived from the condensation of 1-aminoazepane and benzaldehyde. Unlike standard aliphatic imines, this ligand incorporates a seven-membered azepane (homopiperidine) ring.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]

-

Steric Bulk: The 7-membered azepane ring provides significant steric protection to the metal center, influencing coordination geometry (often favoring distorted tetrahedral or octahedral over square planar).

-

Lipophilicity: The hydrophobic azepane moiety enhances membrane permeability, making these complexes highly relevant for medicinal inorganic chemistry (specifically antimicrobial and antitubercular applications).

-

Donor Properties: The ligand primarily acts as a neutral monodentate donor via the azomethine nitrogen (

). While the azepane nitrogen (

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity N-(Azepan-1-yl)-1-phenyl-methanimine for coordination studies.

Materials

-

Precursors: 1-Aminoazepane (CAS: 5966-04-1), Benzaldehyde (freshly distilled).

-

Solvent: Absolute Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (GAA).[1]

-

Equipment: Dean-Stark apparatus (optional but recommended for scale-up), Reflux setup.

Step-by-Step Methodology

-

Stoichiometric Mixing: In a 100 mL round-bottom flask, dissolve 10 mmol (1.14 g) of 1-aminoazepane in 20 mL of absolute ethanol.

-

Aldehyde Addition: Dropwise add 10 mmol (1.06 g) of benzaldehyde to the stirring amine solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The disappearance of the aldehyde spot indicates completion. -

Isolation:

-

Method A (Precipitation): Cool the solution to

. If a solid forms, filter and wash with cold ethanol. -

Method B (Evaporation): If oily, remove solvent under reduced pressure (rotary evaporator). Recrystallize the residue from hot ethanol/water (9:1).

-

-

QC Check: Measure Melting Point (Expected:

) and verify IR spectrum (Appearance of

Protocol B: Metal Complexation (Cu, Co, Ni)[13]

Objective: Synthesize Metal(II) complexes of the type

Mechanistic Insight

Since the ligand is neutral and likely monodentate, charge balance requires anionic counter-ligands (Cl⁻, OAc⁻) to coordinate directly to the metal, typically resulting in a coordination number of 4 (tetrahedral) or 6 (octahedral, if solvent/bridging occurs).

Procedure

-

Metal Solution: Dissolve 1.0 mmol of Metal(II) salt (

, -

Ligand Solution: Dissolve 2.0 mmol of the synthesized ligand in 10 mL of ethanol.

-

Complexation: Slowly add the ligand solution to the metal solution under continuous stirring.

-

Observation: Immediate color change (e.g., Cu: Blue

Green/Brown; Co: Pink

-

-

Reflux: Reflux the mixture for 3 hours to ensure thermodynamic stability.

-

Precipitation: Reduce volume by 50% via evaporation and cool to room temperature. If no precipitate forms, add diethyl ether dropwise to induce nucleation.

-

Purification: Filter the solid complex, wash with cold ethanol (

) and diethyl ether (

Characterization & Validation Logic

Trustworthy data requires a multi-modal approach. Use the following logic flow to validate the coordination mode.

Data Summary Table

| Technique | Parameter | Free Ligand (L) | Metal Complex | Interpretation |

| FT-IR | Red shift indicates coordination via imine Nitrogen. | |||

| FT-IR | Blue shift suggests stiffening of N-N bond upon coordination. | |||

| Shifted / Broadened | Downfield shift confirms deshielding; broadening indicates paramagnetism (Cu/Co). | |||

| Molar Cond. | N/A | Low values indicate non-electrolyte (Cl ions are coordinated, not free). |

Visual Workflow: Synthesis & Characterization

The following diagram illustrates the critical path from precursors to validated complex.

Figure 1: Operational workflow for the synthesis and validation of Azepane-Schiff base complexes.

Application: Biological Screening (Antimicrobial)[4]

Context: The azepane ring is pharmacologically active.[2] Coordinating it to Cu(II) or Co(II) often enhances this activity via the Overtone Concept and Chelation Theory (reducing metal ion polarity, increasing lipophilicity, and facilitating cell wall penetration).

Assay Protocol (Agar Well Diffusion)

-

Preparation: Prepare Mueller-Hinton agar plates inoculated with standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

-

Solutions: Dissolve the Metal Complex in DMSO to varying concentrations (e.g., 25, 50, 100

). -

Controls:

-

Positive: Ciprofloxacin (Standard antibiotic).

-

Negative: Pure DMSO.

-

Ligand Control: Pure uncomplexed Ligand (L).

-

-

Incubation: Incubate at

for 24 hours. -

Analysis: Measure the Zone of Inhibition (mm).

-

Success Metric: A complex is considered "active" if the Zone of Inhibition is

that of the free ligand.

-

References

-

Kazakova, O. B., et al. (2021). "The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis."[2] Medicinal Chemistry, 17(2), 134-145.

-

Vicini, P., et al. (2006). "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones."[3] European Journal of Medicinal Chemistry, 41(5), 624-632.[3]

-

Hussain, I., & Ali, A. (2017). "Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review."[4] Journal of Phytochemistry & Biochemistry, 1(1).

-

Jabri, R. Z., et al. (2023). "Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[13]aneN4." Open Access Library Journal, 10, e11082.

- Sondhi, S. M., et al. (2009). "Synthesis, anti-inflammatory and analgesic activities of some new mono and bicyclic heterocyclic compounds." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using N-(Azepan-1-yl)-1-phenylmethanimine

Strategic Overview

In the development of azepane-containing pharmaceutical agents (e.g., kinase inhibitors like Roniciclib or 5-LO inhibitors), the introduction of the 1-aminoazepane (N-aminohexamethyleneimine) moiety is a critical synthetic step. However, free 1-aminoazepane is an unstable oil, prone to oxidation and dimerization, making it difficult to store or handle in bulk during GMP campaigns.

N-(Azepan-1-yl)-1-phenylmethanimine serves as a crystalline, shelf-stable "masked" form of 1-aminoazepane. By trapping the unstable hydrazine with benzaldehyde, chemists can purify the intermediate via crystallization rather than high-vacuum distillation, ensuring higher purity profiles for downstream coupling.

Key Applications

-

Kinase Inhibitors: Synthesis of pyrazole-based scaffolds via condensation with 1,3-diketones.

-

Urea/Sulfonylurea Derivatives: Generation of nucleophilic hydrazine for coupling with isocyanates.

-

C-H Activation: Utilization of the hydrazone moiety as a directing group for transition-metal-catalyzed functionalization.[1]

Chemical Pathway & Mechanism[2][3][4]

The workflow involves the synthesis of the stable imine, its purification, and its controlled deprotection to liberate the active hydrazine salt immediately prior to use.

Figure 1: The protection-deprotection strategy utilizing N-(Azepan-1-yl)-1-phenylmethanimine to bypass the instability of the free hydrazine.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(Azepan-1-yl)-1-phenylmethanimine

Objective: To generate the stable protected hydrazine from Azepane.

Safety Warning: N-Nitroso compounds are potential carcinogens. Perform Step 1 in a fume hood with appropriate PPE.

Reagents:

-

Azepane (Hexamethyleneimine): 100 mmol

-

Sodium Nitrite (

): 120 mmol -

Zinc Dust (Activation grade): 300 mmol

-

Benzaldehyde: 105 mmol

-

Acetic Acid, Hydrochloric Acid (conc.), Ethanol.

Step-by-Step Methodology:

-

Nitrosation:

-

Dissolve Azepane (9.9 g, 100 mmol) in 5N HCl (40 mL) and cool to 0–5°C in an ice bath.

-

Add a solution of

(8.3 g in 25 mL water) dropwise, maintaining temperature <10°C. -

Stir for 1 hour. The N-nitrosoazepane separates as a yellow oil. Extract with diethyl ether (

mL), wash with brine, and concentrate carefully (do not heat >40°C).

-

-

Reduction:

-

Dissolve the crude nitroso oil in 50% acetic acid (100 mL).

-

Cool to 10°C. Add Zinc dust (19.6 g) in small portions over 1 hour. The exotherm must be controlled to prevent N-N bond cleavage.

-

Stir vigorously overnight at room temperature.

-

Filter off zinc residues. Neutralize the filtrate with cold 40% NaOH solution until pH > 12.

-

Extract the crude 1-aminoazepane with ether (

mL). Do not evaporate to dryness (risk of oxidation).

-

-

Imine Formation (Stabilization):

-

To the ethereal solution of crude 1-aminoazepane, add Benzaldehyde (11.1 g, 105 mmol) immediately.

-

Add a catalytic amount of acetic acid (2 drops).

-

Reflux for 2 hours using a Dean-Stark trap if solvent allows, or stir at RT over

for 12 hours. -

Evaporate the solvent.[2] The residue will solidify upon cooling or triturating with cold ethanol.

-

-

Purification:

-

Recrystallize from hot Ethanol/Water (9:1).

-

Yield: Typically 65–75% (overall).

-

Appearance: Pale yellow needles.

-

Protocol B: Deprotection to 1-Aminoazepane Hydrochloride

Objective: To liberate the reactive hydrazine salt for immediate pharmaceutical coupling.

Reagents:

-

N-(Azepan-1-yl)-1-phenylmethanimine (Target Compound)

-

Hydrochloric Acid (2N)

-

Toluene[3]

Methodology:

-

Suspend the imine (10 mmol) in 2N HCl (30 mL).

-

Steam distill or heat to reflux for 1 hour. The benzaldehyde byproduct will distill off (azeotrope) or separate as an oil.

-

Alternative: Reflux in biphasic Toluene/2N HCl. Benzaldehyde partitions into the toluene layer; the product remains in the aqueous layer.

-

Separate the layers. Wash the aqueous phase with Toluene (

mL) to remove traces of benzaldehyde. -

Concentrate the aqueous phase in vacuo to obtain 1-Aminoazepane Hydrochloride as a white hygroscopic solid.

-

Storage: Store in a desiccator. Use immediately for best results.

Protocol C: Application - Synthesis of Azepane-Urea Intermediate

Objective: Synthesis of N-(Azepan-1-yl)-N'-phenylurea, a model for kinase inhibitor scaffolds.

Rationale: Many azepane-based drugs (e.g., Setileuton analogs) utilize a urea linkage. This protocol demonstrates the nucleophilicity of the liberated hydrazine.

Methodology:

-

Suspend 1-Aminoazepane HCl (5 mmol) in dry Dichloromethane (DCM, 20 mL).

-

Add Triethylamine (1.5 mL, 11 mmol) to liberate the free base. Stir for 15 mins at 0°C.

-

Add Phenyl Isocyanate (0.60 g, 5 mmol) dropwise.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench with water (10 mL). Separate the organic layer.[4][5][6][7][8]

-

Wash with 1N HCl (to remove unreacted hydrazine) and Brine.

-

Dry over

and concentrate. -

Result: N-(Azepan-1-yl)-N'-phenylurea (Solid).[8]

Analytical Data & Quality Control

| Parameter | Specification | Notes |

| Appearance | Pale yellow crystalline solid | Darkening indicates oxidation. |

| Melting Point | 78–80°C | Sharp range indicates high purity. |

| 1H NMR (CDCl3) | Characteristic singlet at 7.6 ppm confirms Imine. | |

| Mass Spec | [M+H]+ = 203.15 | Consistent with |

| Solubility | Soluble in EtOH, DCM, CHCl3; Insoluble in Water | Hydrolyzes slowly in aqueous acid. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Decomposition of Nitroso intermediate | Keep temperature strictly <10°C during nitrite addition. |

| Oily Product (Imine) | Residual Benzaldehyde | Recrystallize from Ethanol/Water.[9] Use seed crystals if available. |

| Incomplete Hydrolysis | Insufficient Acid/Heat | Ensure pH < 1 during hydrolysis; remove benzaldehyde efficiently (toluene wash). |